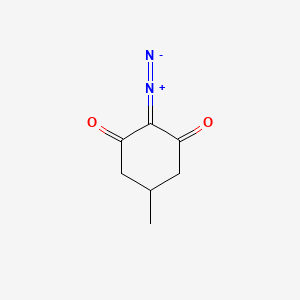
2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a diazynylidene group and a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the cyclohexane ring and the introduction of the diazynylidene group. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclohexane ring through cyclization of appropriate precursors.
Diazynylidene Introduction: Introduction of the diazynylidene group through reactions involving diazonium salts and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(-lambda5-Diazynylidene)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
2-(-lambda5-Diazynylidene)-5-ethylcyclohexane-1,3-dione: Similar structure with an ethyl group instead of a methyl group.
2-(-lambda5-Diazynylidene)-5-phenylcyclohexane-1,3-dione: Contains a phenyl group, offering different chemical properties.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
2-diazo-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(10)7(9-8)6(11)3-4/h4H,2-3H2,1H3 |
InChIキー |
WLZBURLAHRKVPB-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C(=[N+]=[N-])C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















